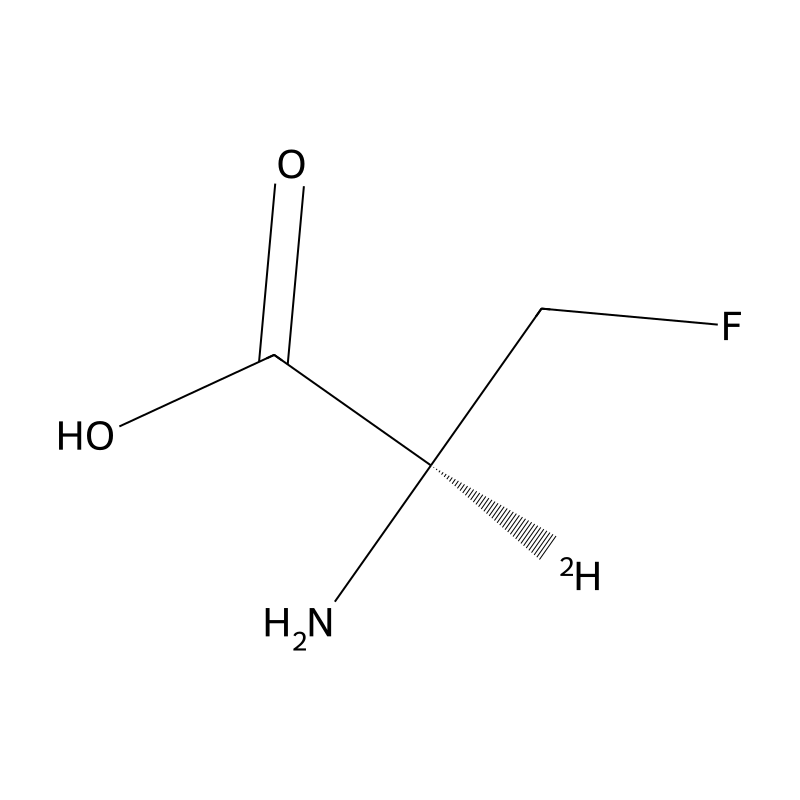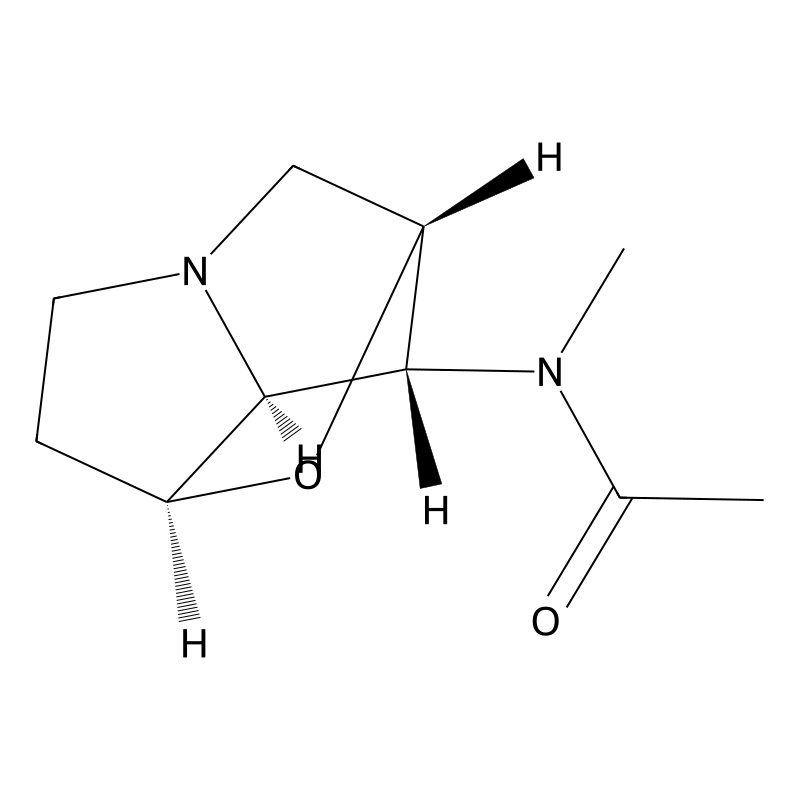Fludalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Additionally, fludalanine can participate in various metabolic transformations that may yield toxic metabolites. For instance, one identified metabolite has been linked to neurotoxic effects in animal models, highlighting the importance of understanding the full scope of its reactivity and metabolism .
The synthesis of fludalanine involves several steps starting from D-fluoroalanine. The deuteration process is typically achieved through isotopic substitution methods that replace hydrogen atoms with deuterium in the molecular structure. This substitution aims to enhance the stability and reduce the metabolic rate of the compound. The specific synthetic route may vary but generally includes:
- Formation of D-fluoroalanine: This initial step establishes the base structure necessary for further modifications.
- Deuteration: Utilizing techniques such as deuterated solvents or reagents under controlled conditions to introduce deuterium into specific positions in the molecule.
- Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate fludalanine from by-products and unreacted materials .
Research on fludalanine has highlighted its interactions with various biological systems, particularly regarding its inhibitory effects on alanine racemase and subsequent impacts on bacterial growth. Interaction studies have also focused on understanding how fludalanine and its metabolites affect mammalian cells, especially concerning neurotoxicity observed in animal models.
The interaction with cytochrome P450 enzymes during metabolism has been studied to elucidate how these pathways contribute to the formation of toxic metabolites and their potential implications for human health .
Fludalanine shares structural and functional similarities with several other compounds used in antibiotic therapy or as enzyme inhibitors. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Fludalanine | Inhibits alanine racemase | Deuterated form intended to reduce toxicity |
| D-Fluoroalanine | Inhibits alanine racemase | Precursor to fludalanine; not deuterated |
| Cycloserine | Inhibits D-alanine synthetase | Broad-spectrum antibiotic; different target enzyme |
| Penicillin | Inhibits transpeptidases (cell wall synthesis) | Classic antibiotic; widely used but resistance issues |
| Vancomycin | Inhibits cell wall synthesis | Effective against Gram-positive bacteria; resistance emerging |
Fludalanine's unique aspect lies in its deuterated structure designed to prolong action while minimizing toxicity compared to its non-deuterated counterparts . Despite its promising initial profile, safety concerns ultimately hindered its development into a viable therapeutic option.
Molecular Architecture
Molecular Formula (C₃H₅DFNO₂) and Atomic Connectivity
Fludalanine possesses the molecular formula C₃H₅DFNO₂, corresponding to a molecular weight of 108.09 g/mol [1] [3]. The compound exhibits a characteristic amino acid backbone structure with strategic isotopic modifications that fundamentally alter its biochemical properties. The molecular architecture consists of a three-carbon framework with carboxyl and amino functional groups, modified by deuterium and fluorine substitutions [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅DFNO₂ |
| Molecular Weight (g/mol) | 108.09 |
| CAS Registry Number | 35523-45-6 |
| Monoisotopic Mass (Da) | 108.04453334 |
| Heavy Atom Count | 7 |
| Isotope Atom Count | 1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
The atomic connectivity of fludalanine follows a linear three-carbon chain with the carboxyl carbon (C1) connected to the α-carbon (C2), which in turn connects to the β-carbon (C3). The α-carbon serves as the primary chiral center, bearing the amino group, carboxyl group, deuterium atom, and connection to the fluorinated β-carbon [1] [6]. This connectivity pattern establishes the fundamental structural framework that governs the compound's stereochemical properties.
| Atom | Hybridization | Bonds | Formal Charge |
|---|---|---|---|
| C1 (Carboxyl Carbon) | sp² | C=O, C-O, C-C2 | 0 |
| C2 (α-Carbon) | sp³ | C-C1, C-C3, C-N, C-D | 0 |
| C3 (β-Carbon) | sp³ | C-C2, C-F, C-H (2x) | 0 |
| O1 (Carboxyl Oxygen) | sp² | C=O | 0 |
| O2 (Hydroxyl Oxygen) | sp² | C-O, O-H | 0 |
| N1 (Amino Nitrogen) | sp³ | C-N, N-H (2x) | 0 |
| F1 (Fluorine) | sp³ | C-F | 0 |
| D1 (Deuterium) | sp³ | C-D | 0 |
Chiral Center Analysis: (2S)-Configuration and Deuterium/Fluorine Substitution
The stereochemical complexity of fludalanine centers on the C-2 position, which constitutes the sole chiral center in the molecule. This carbon atom maintains the (2S)-configuration, establishing the absolute stereochemistry that defines the compound's three-dimensional structure [1] [2]. The chiral center bears four distinct substituents: the carboxyl group, the amino group, the deuterium atom, and the fluoromethyl group, creating a tetrahedral arrangement that generates optical activity [5] [7].
| Property | Value |
|---|---|
| Stereochemical Configuration | (2S)-Configuration |
| Chiral Centers | 1 |
| Stereochemical Designation | (2S)-2-amino-2-deuterio-3-fluoropropanoic acid |
| Optical Activity | Optically Active |
| Stereochemical Purity | Enantiomerically Pure |
| Deuterium Position | C-2 (α-carbon) |
| Fluorine Position | C-3 (β-carbon) |
| Absolute Configuration | S-Configuration at C-2 |
The deuterium substitution at the α-carbon position represents a strategic isotopic modification that exploits the kinetic isotope effect to modulate metabolic stability. The deuterium atom, with its greater mass compared to hydrogen, creates a stronger carbon-deuterium bond that exhibits reduced susceptibility to enzymatic cleavage [2] [8]. This isotopic effect manifests as a primary kinetic isotope effect, where the rate of C-D bond cleavage is significantly slower than the corresponding C-H bond cleavage, with theoretical ratios (kH/kD) approaching 9 at physiological temperatures [2].
The fluorine substitution at the β-carbon introduces profound electronic effects that alter the compound's chemical reactivity and biological properties. The highly electronegative fluorine atom induces electron withdrawal through the carbon chain, modifying the electron density distribution around the chiral center [9] [10]. This electronic perturbation affects the compound's interaction with biological targets and influences its metabolic fate [11] [12].
| Isotope | Position | Atomic Mass | Substitution Effect |
|---|---|---|---|
| Deuterium (²H) | C-2 (α-carbon) | 2.014 | Kinetic isotope effect |
| Fluorine (¹⁹F) | C-3 (β-carbon) | 18.998 | Electronic induction |
| Hydrogen (¹H) | C-3 (2 positions) | 1.008 | Normal hydrogen |
| Carbon (¹²C) | C-1, C-2, C-3 | 12.000 | Structural framework |
| Nitrogen (¹⁴N) | Amino group | 14.007 | Amino functionality |
| Oxygen (¹⁶O) | Carboxyl group (2 positions) | 15.999 | Carboxyl functionality |
The combination of deuterium and fluorine substitutions creates a unique molecular architecture where isotopic and electronic effects synergistically influence the compound's properties. The (2S)-configuration ensures that the molecule adopts a specific three-dimensional arrangement that optimizes these effects for biological activity. The deuterium atom occupies a position that maximizes the kinetic isotope effect on metabolic processes, while the fluorine substitution provides electronic stabilization and modulates the compound's interaction with biological targets [2] [13].
The stereochemical integrity of fludalanine is maintained through the inherent stability of the carbon-deuterium bond, which resists epimerization under physiological conditions. This stability contrast with non-deuterated amino acids, where rapid hydrogen exchange can lead to racemization and loss of stereochemical purity [13]. The deuterium substitution thus serves a dual purpose: enhancing metabolic stability and preserving stereochemical configuration during storage and administration.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
Other CAS
35523-45-6
Wikipedia
Dates
2: Darland GK, Hajdu R, Kropp H, Kahan FM, Walker RW, Vandenheuvel WJ. Oxidative
3: Dickinson JM, Mitchison DA. Activity of the combination of fludalanine and
4: Musson DG, Maglietto SM, Bayne WF. Determination of the antibiotic fludalanine
5: Wise R, Andrews JM. In vitro activity of fludalanine combined with pentizidone
6: Esposito AL, Pennington JE. Experimental pneumonia due to Haemophilus








